3-溴-6-(溴甲基)吡嘧啶 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

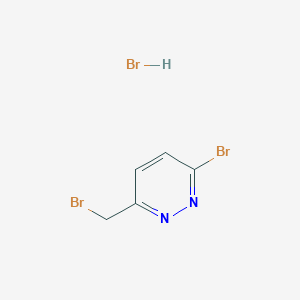

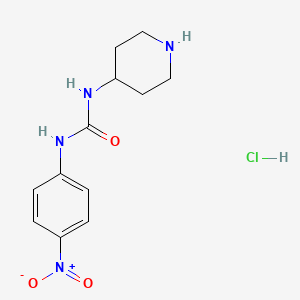

3-Bromo-6-(bromomethyl)pyridazine hydrobromide is a chemical compound with the CAS Number: 1914148-57-4 . It has a molecular weight of 332.82 . This compound is a solid under normal conditions and is stored in an inert atmosphere at temperatures between 2-8°C . It is typically used as a biochemical reagent and can serve as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4Br2N2.BrH/c6-3-4-1-2-5(7)9-8-4;/h1-2H,3H2;1H . This indicates that the compound has a pyridazine ring with bromomethyl groups attached at the 3 and 6 positions, and an additional hydrobromide group.Physical And Chemical Properties Analysis

3-Bromo-6-(bromomethyl)pyridazine hydrobromide is a solid at room temperature . It has a molecular weight of 332.82 .科学研究应用

抗增殖剂的合成

研究已证明溴化化合物在合成具有潜在抗肿瘤活性的新杂环(如吡唑并[1,5-a]嘧啶、四唑并[1,5-a]嘧啶等)中的作用。例如,由类似的溴化中间体合成的香豆素衍生物对肝癌癌细胞系表现出有希望的抗肿瘤活性,突出了这些化合物在开发新抗增殖剂中的作用 (Gomha, Zaki, & Abdelhamid, 2015)。

除草剂化合物的开发

已研究了源自溴代哒嗪的化合物对除草剂活性的作用。一项研究合成了新型 3-N-取代氨基-6-甲基-4-(3-三氟甲基苯基)哒嗪衍生物,并评估了它们对满江红和小球藻和温室试验中的影响。其中一些化合物表现出显着的除草活性,与针对双子叶植物的商用漂白除草剂相当或优于它们,表明它们在农业应用中的潜力 (Xu et al., 2008)。

抗菌化合物合成

前体“3-溴-6-(溴甲基)哒嗪氢溴酸盐”已被用于合成含有磺酰胺部分的新杂环化合物。这些化合物的目的是开发新的抗菌剂,展示了溴代哒嗪的科学研究应用的广泛性。合成的化合物经过体外筛选,以了解它们的抗菌活性,其中一些化合物显示出很高的有效性 (Azab, Youssef, & El-Bordany, 2013)。

安全和危害

This compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . Precautionary measures include not breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up . In case of contact with skin or eyes, or if swallowed or inhaled, immediate medical attention is required .

作用机制

The bromine atoms in “3-Bromo-6-(bromomethyl)pyridazine hydrobromide” make it a good electrophile, meaning it can participate in reactions with nucleophiles. This property could be exploited in various chemical reactions to create new bonds and form new compounds .

As for its safety, it’s important to note that this compound is classified as dangerous, as it can cause severe skin burns and eye damage . Therefore, it should be handled with appropriate safety measures.

属性

IUPAC Name |

3-bromo-6-(bromomethyl)pyridazine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2.BrH/c6-3-4-1-2-5(7)9-8-4;/h1-2H,3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVSJMWSPAAEMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CBr)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2716060.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2716065.png)

![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2716068.png)

![2-cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2716070.png)

![1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2716073.png)

![2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2716077.png)